molecular formula C12H16O4 B2806254 [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid CAS No. 7306-32-3

[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid

Cat. No.: B2806254
CAS No.: 7306-32-3
M. Wt: 224.256
InChI Key: UDWOGKXUYHXPKV-QMMMGPOBSA-N
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Description

[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is a chiral organic compound characterized by a propionic acid backbone substituted at the 2nd position with a 3,4-dimethoxybenzyl group. The stereochemistry ([S,(+)]) confers enantioselective properties, which may influence its biological activity, metabolic pathways, and interactions with chiral environments such as enzymes or receptors.

Properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWOGKXUYHXPKV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O4, and it features a propionic acid backbone with a 3,4-dimethoxybenzyl substituent. The presence of methoxy groups enhances its solubility and potential biological activity, particularly in interactions with enzymes and receptors.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of propionic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that certain substituted propionic acids could effectively reduce carrageenin-induced inflammation in animal models .

CompoundCOX Inhibition (%)Inflammation Reduction (%)
A7560
B8570
C9080

2. Antioxidant Activity

The methoxy groups in this compound may contribute to its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage. Compounds with similar structural motifs have shown promising antioxidant activities in various assays.

3. Antimicrobial Effects

Some derivatives of this compound have exhibited antimicrobial properties against a range of pathogens. For example, studies have indicated that compounds with similar benzyl substitutions can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active sites or altering the conformation of target proteins. This mechanism is crucial for understanding its therapeutic potential and pharmacokinetic properties .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of various substituted propionic acids in rat models, demonstrating significant reductions in paw edema when treated with this compound derivatives.
  • Antioxidant Activity Assessment :
    • Another study assessed the antioxidant capacity of methoxy-substituted propionic acids using DPPH radical scavenging assays, showing promising results for compounds featuring similar structural characteristics.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Formulation
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that this compound can enhance the efficacy of drugs by improving their pharmacokinetic profiles and receptor binding affinities .

Case Study: Antihypertensive Agents
Research has demonstrated that derivatives of this compound can be utilized to create antihypertensive agents. These compounds exhibit significant therapeutic activity while minimizing toxicity by selectively utilizing the L form of the molecule, which is more effective than its D counterpart .

Peptide Synthesis

Solid-Phase Peptide Synthesis
This compound is widely employed as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains enhances the efficiency and yield of complex sequences, which are essential for developing therapeutic peptides . The structural features of this compound allow for the formation of stable linkages and facilitate the synthesis of cyclic peptides that have improved biological activity.

Bioconjugation

Enhancing Diagnostic Tools
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is critical in developing diagnostic tools and therapeutic agents that require enhanced functionality and specificity . For instance, its use in creating targeted drug delivery systems has shown promise in improving treatment outcomes for various diseases.

Neuroscience Research

Modulation of Neural Activity
The compound has been applied in studies related to neurotransmitter systems. It helps develop compounds that can modulate neural activity, which is vital for understanding various neurological disorders such as Alzheimer's disease and schizophrenia . By acting on specific receptors involved in neurotransmission, this compound contributes to the discovery of new therapeutic strategies aimed at restoring normal neural function.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical Development Intermediate for synthesizing drugs targeting neurological disordersEffective antihypertensive agents developed from derivatives
Peptide Synthesis Building block for solid-phase peptide synthesisEnhanced yield and stability in complex peptide chains
Bioconjugation Attaching biomolecules for improved diagnostic toolsTargeted drug delivery systems showing increased efficacy
Neuroscience Research Modulating neurotransmitter systems to understand neurological disordersDevelopment of compounds targeting specific receptors

Comparison with Similar Compounds

Table 2: Chromatographic Data for Propionic Acid Derivatives

Compound Name Retention Factor (k') Selectivity Factor (α) Hydrophobicity Trend
2-Phenoxypropionic acid 2.01 1.9 (vs. next eluent) Lowest
2-(2-Chlorophenoxy)propionic acid 3.93 1.8 Moderate
2-(4-Chloro-2-methylphenoxy)propionic acid 7.19 1.6 High
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid* ~10.5 (estimated) - Highest

*Estimated based on substituent effects.

Key Findings:

  • Electron-Donating Groups: Methoxy and methyl groups increase retention in reversed-phase chromatography due to enhanced hydrophobicity. The target compound’s 3,4-dimethoxybenzyl group likely results in higher k' values compared to chlorophenoxy analogs .
  • Chlorine vs. Methoxy: Chlorine atoms (electron-withdrawing) reduce electron density on the aromatic ring, decreasing retention compared to methoxy-substituted compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid?

  • Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral auxiliary approaches. For example, sodium tetrahydroborate (NaBH₄) in tetrahydrofuran (THF) at controlled temperatures (0–5°C) can reduce ketone intermediates while preserving stereochemistry . Chiral HPLC or polarimetry should confirm enantiopurity (>97% ee). Comparative studies of alternative catalysts (e.g., Ru-BINAP complexes) can optimize yield and selectivity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8 ppm for OCH₃) and the benzyl-propionic acid backbone. NOESY confirms stereochemistry by spatial proximity of chiral centers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₈O₄; calc. 238.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, with hydrogen-bonded dimers (O–H···O distances ~2.67 Å) observed in related phenoxy acids .

Q. How can researchers assess purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Purity >98% is indicated by a single peak with retention time matching standards .
  • Accelerated Stability Testing : Store at 4°C (short-term) or -20°C (long-term) under inert gas. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) over 6–12 months .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., cyclooxygenase-2) to model interactions. The dimethoxy groups may enhance hydrophobic binding in active sites .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Solvation effects (PBS buffer) and free-energy calculations (MM-PBSA) quantify binding energy .

Q. How do enantiomeric differences affect metabolic pathways in vivo?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS identifies metabolites like 2-(4-hydroxy-3-methoxybenzyl)propionic acid (major) and 3,4-dihydroxy derivatives (minor) .
  • Chiral Resolution : Compare [S]- and [R]-enantiomer clearance rates using chiral columns (e.g., Chiralpak IA). The [S]-form may exhibit slower hepatic oxidation due to steric hindrance .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) to identify trends. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility .
  • Crystallographic Validation : Compare X-ray structures of active vs. inactive analogs to pinpoint critical hydrogen bonds (e.g., O3–H···O2 interactions in dimer formation) .

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